molecular formula C3H6ClN3S B1525839 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride CAS No. 1334147-54-4

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride

Cat. No.: B1525839
CAS No.: 1334147-54-4
M. Wt: 151.62 g/mol
InChI Key: SCRABKWJPWQVMB-UHFFFAOYSA-N
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Description

Structural Classification within Heterocyclic Chemistry

This compound belongs to the thiadiazole subfamily of azole compounds, which are characterized as five-membered heterocyclic structures containing one sulfur atom and two nitrogen atoms. The compound's systematic name, thiadiazol-4-ylmethanamine; hydrochloride, reflects its fundamental structural components according to International Union of Pure and Applied Chemistry nomenclature standards.

The structural framework of this compound consists of a 1,2,3-thiadiazole ring system where the sulfur atom occupies position 1, while nitrogen atoms are located at positions 2 and 3 within the five-membered ring. The methanamine group is attached at position 4 of the thiadiazole ring, with the hydrochloride salt formation enhancing the compound's stability and solubility characteristics. This specific positional arrangement distinguishes it from other thiadiazole isomers and contributes to its unique chemical properties.

The aromatic character of the thiadiazole ring system arises from the presence of two double bonds and one of the lone pairs of electrons associated with the sulfur atom. This aromatic stabilization, combined with the electron-withdrawing effects of the nitrogen atoms, creates an electron-deficient ring system that exhibits distinctive reactivity patterns compared to other heterocyclic compounds.

Table 1: Structural Characteristics of this compound

Property Value Reference
Molecular Formula C₃H₆ClN₃S
Molecular Weight 151.62 g/mol
International Union of Pure and Applied Chemistry Name thiadiazol-4-ylmethanamine; hydrochloride
Chemical Abstracts Service Number 1334147-54-4
Simplified Molecular Input Line Entry System NCC1=CSN=N1.[H]Cl
Physical Appearance Powder
Storage Temperature Room Temperature

The compound's classification within heterocyclic chemistry places it among the most extensively studied five-membered ring systems containing multiple heteroatoms. Thiadiazoles are recognized as bioisosteric replacements for other heterocyclic systems, including thiazoles, oxadiazoles, and benzene rings, which accounts for their significant utility in medicinal chemistry applications. The presence of sulfur within the ring structure imparts enhanced lipophilicity compared to purely nitrogen-containing heterocycles, facilitating improved membrane penetration and bioavailability characteristics.

The electron distribution within the 1,2,3-thiadiazole ring system creates regions of varying electron density, with the carbon atoms at positions 4 and 5 being particularly electron-deficient due to the inductive effects of the adjacent nitrogen and sulfur atoms. This electron deficiency renders these positions susceptible to nucleophilic attack while making them relatively inert toward electrophilic substitution reactions. The methanamine substituent at position 4 introduces additional hydrogen bonding capability and modifies the overall electronic properties of the molecule.

Historical Development of Thiadiazole Derivatives

The historical development of thiadiazole derivatives traces back to the late nineteenth century, with Emil Fischer's pioneering work in 1882 marking the first synthesis of compounds within this heterocyclic family. Fischer's initial investigations laid the foundational groundwork for understanding the structural characteristics and synthetic accessibility of thiadiazole-containing molecules, though the complete elucidation of the ring system's nature was not achieved until nearly a decade later.

The true structural nature of the thiadiazole ring system was definitively established in 1890 through the collaborative research efforts of Freund and Kuhn, who provided the first comprehensive characterization of these heterocyclic compounds. Their work demonstrated the aromatic character of the five-membered ring and established the positional relationships between the sulfur and nitrogen heteroatoms that define the various thiadiazole isomers.

Table 2: Historical Milestones in Thiadiazole Development

Year Contributor Achievement Significance
1882 Emil Fischer First synthesis of thiadiazole derivatives Established initial synthetic methodology
1890 Freund and Kuhn Structural characterization of ring system Defined aromatic nature and heteroatom positions
1956 Hurd and Mori Development of 1,2,3-thiadiazole synthesis Created systematic approach to specific isomer
1957 Shapiro et al. Discovery of anticancer potential First biological activity demonstration

The systematic exploration of 1,2,3-thiadiazole derivatives specifically gained momentum in the mid-twentieth century with the development of the Hurd-Mori synthesis methodology. This synthetic approach, discovered in 1956 during unsuccessful attempts to prepare oxadiazinedione compounds, provided a reliable method for constructing 1,2,3-thiadiazole rings through the reaction of hydrazone derivatives with thionyl chloride. The Hurd-Mori reaction represents a [4 + 1] synthetic strategy, utilizing four atoms from the hydrazone starting material and incorporating the sulfur atom from the thionating reagent.

The recognition of biological activity within thiadiazole derivatives emerged prominently in 1957 through the research of Shapiro and colleagues, who identified anticancer properties in 2-ethylamino-1,3,4-thiadiazole. This discovery represented a pivotal moment in thiadiazole research, demonstrating that these heterocyclic compounds possessed significant therapeutic potential and establishing the foundation for extensive medicinal chemistry investigations that continue to the present day.

The structural diversity achievable within the thiadiazole family became apparent through the identification of four distinct constitutional isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. Each isomer differs in the relative positions of the sulfur and nitrogen atoms within the five-membered ring, leading to variations in electronic properties, reactivity patterns, and biological activities. The nomenclature system developed for these compounds follows the Hantzsch-Widman convention, with the first number in the designation referring to the position of the sulfur atom within the ring structure.

Contemporary research in thiadiazole chemistry has expanded to encompass sophisticated synthetic methodologies, including metal-mediated cyclization reactions and novel heterocyclization approaches. The development of these advanced synthetic techniques has enabled the preparation of increasingly complex thiadiazole derivatives with precisely controlled substitution patterns and enhanced biological properties. Modern computational chemistry methods, including Quantitative Structure-Activity Relationship studies, have further advanced the field by providing predictive capabilities for optimizing the design of new thiadiazole-based compounds.

The evolution of thiadiazole research from Fischer's initial synthetic experiments to contemporary medicinal chemistry applications demonstrates the enduring importance of these heterocyclic compounds in chemical science. The systematic development of synthetic methodologies, combined with growing understanding of structure-activity relationships, has established thiadiazoles as privileged scaffolds in drug discovery and development programs across multiple therapeutic areas.

Properties

IUPAC Name

thiadiazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S.ClH/c4-1-3-2-7-6-5-3;/h2H,1,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRABKWJPWQVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334147-54-4
Record name 1,2,3-thiadiazol-4-ylmethanamine hydrochloride
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Preparation Methods

General Synthetic Approach to 1,2,3-Thiadiazoles

The core 1,2,3-thiadiazole ring is commonly synthesized via cyclization reactions involving hydrazone intermediates and sulfur sources such as thionyl chloride or elemental sulfur. A representative procedure includes:

  • Formation of hydrazones : Reaction of ketones or aldehydes with hydrazine derivatives (e.g., ethyl hydrazinecarboxylate) in solvents like chloroform or ethanol under reflux conditions with acid catalysis (e.g., concentrated hydrochloric acid) to form hydrazones.

  • Cyclization to thiadiazoles : Treatment of hydrazones with thionyl chloride at low temperatures (0 °C) followed by stirring at room temperature overnight induces cyclization, producing 1,2,3-thiadiazole rings with good yields (up to 75%) as fine powders or yellow solids.

  • Purification : The crude products are purified by recrystallization from solvents such as chloroform or dimethyl sulfoxide (DMSO) to obtain analytically pure thiadiazoles.

This method has been demonstrated for various substituted 1,2,3-thiadiazoles, including 4-phenyl-1,2,3-thiadiazole and ethyl 1,2,3-thiadiazole-4-carboxylate, indicating its versatility for different substituents at the 4-position of the thiadiazole ring.

Specific Preparation of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride

While direct protocols for this compound are scarce, the following plausible synthetic route can be inferred from related thiadiazole chemistry:

  • Step 1: Synthesis of 1,2,3-thiadiazol-4-ylmethanamine

    This intermediate can be prepared by introducing a methanamine substituent at the 4-position of the 1,2,3-thiadiazole ring. This can be achieved by:

    • Starting with a suitable aldehyde or ketone precursor bearing a protected amine or a precursor to methanamine.

    • Formation of the corresponding hydrazone with hydrazine derivatives.

    • Cyclization with thionyl chloride to form the 1,2,3-thiadiazole ring.

    • Subsequent deprotection or reduction steps to yield the free methanamine group attached to the thiadiazole ring.

  • Step 2: Formation of Hydrochloride Salt

    The free amine is then treated with hydrochloric acid to form the hydrochloride salt, which enhances stability and solubility. This is typically done by dissolving the amine in anhydrous ether or ethanol and adding an equimolar amount of HCl gas or concentrated hydrochloric acid solution, followed by isolation of the crystalline hydrochloride salt.

Alternative Synthetic Strategies and Reagents

  • Use of Copper Catalysts : Copper(II) acetate has been employed to facilitate coupling reactions involving 1,2,3-thiadiazoles and amine derivatives, potentially useful in functionalizing the thiadiazole ring with methanamine substituents.

  • Hydrazine Hydrate and Isothiocyanates : For related thiadiazole derivatives (1,3,4-thiadiazoles), hydrazine hydrate reacts with isothiocyanates to form hydrazinecarbothioamides, which upon cyclization yield thiadiazoles. Although this method targets different isomers, it offers insight into sulfur and nitrogen incorporation strategies.

Summary Table of Key Reaction Conditions for 1,2,3-Thiadiazole Synthesis

Step Reagents/Conditions Notes Yield (%)
Hydrazone formation Ketone/aldehyde + ethyl hydrazinecarboxylate, reflux in chloroform, HCl catalyst Removal of water during reflux Not specified
Cyclization to thiadiazole Hydrazone + thionyl chloride, 0 °C to room temp, overnight stirring Evaporation of excess SOCl2, washing with ether 55-75% (varies by substrate)
Purification Recrystallization from chloroform or DMSO Yields fine powders or yellow solids -
Formation of hydrochloride Free amine + HCl (gas or solution) in ethanol or ether Salt formation to improve stability Quantitative

Research Findings and Considerations

  • The cyclization step with thionyl chloride is critical for ring closure and must be carefully controlled to avoid overreaction or decomposition.

  • The choice of solvent during hydrazone formation and recrystallization affects purity and yield.

  • The introduction of the methanamine group at the 4-position may require protection/deprotection strategies depending on the starting materials.

  • Analytical characterization (NMR, HRMS) confirms the structure and purity of the synthesized thiadiazoles.

  • Although 1,3,4-thiadiazoles have been more extensively studied, 1,2,3-thiadiazoles like this compound are gaining interest due to their unique biological activities and require further synthetic optimization.

Chemical Reactions Analysis

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The oxidation reaction typically results in the formation of thiadiazole derivatives with higher oxidation states.

Reduction Reactions: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced thiadiazole derivatives.

Substitution Reactions: Substitution reactions involve replacing one or more atoms in the thiadiazole ring with other functional groups. Common reagents used in these reactions include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides). The major products formed from these reactions are substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride has been investigated for its ability to inhibit a range of pathogenic microorganisms. Studies have shown that derivatives containing the thiadiazole moiety exhibit potent antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds derived from thiadiazoles have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often range between 20–40 μg/mL, indicating significant potency compared to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : Thiadiazole derivatives have also shown antifungal properties against strains such as Candida albicans and Aspergillus niger. Some studies report MIC values comparable to established antifungals like fluconazole .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are another area of interest. Research indicates that certain compounds within this class can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Thiadiazoles may interfere with metabolic pathways essential for cancer cell survival. Their ability to form hydrogen bonds enhances their interaction with biological targets involved in cancer pathology .
  • Case Studies : Recent studies have highlighted new 1,3,4-thiadiazole derivatives as promising anticancer agents, suggesting that further investigations could lead to the development of effective cancer therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their pharmacological properties. Key findings include:

  • Substituent Effects : The introduction of various substituents on the thiadiazole ring significantly influences biological activity. For example, halogenated derivatives often exhibit enhanced antibacterial activity compared to non-halogenated counterparts .
  • Scaffold for Drug Development : The 1,2,3-thiadiazole moiety serves as an excellent scaffold for designing new drugs due to its stability and low toxicity profile. This has led to the synthesis of numerous analogs with improved efficacy and reduced side effects .

Other Applications

Beyond medicinal chemistry, this compound has potential applications in other fields:

  • Catalysts : Thiadiazoles can act as catalysts in various chemical reactions due to their unique electronic properties .
  • Material Science : The compound may find applications in additive manufacturing and electronics due to its chemical stability and reactivity .

Mechanism of Action

The mechanism by which 1,2,3-thiadiazol-4-ylmethanamine hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride and related compounds:

Compound Name Core Heterocycle Substituents Molecular Formula Molar Mass (g/mol) Key Applications/Properties Reference
This compound 1,2,3-Thiadiazole Methanamine (hydrochloride) C₃H₆ClN₃S¹ 151.62¹ Antimicrobial, antiviral research Inferred
2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride 1,2,4-Triazole Sulfanyl-ethylamine (hydrochloride) C₅H₁₁ClN₄S 194.68 Undisclosed (structural analog)
[4-(Thiazol-2-yl)phenyl]MethanaMine hydrochloride Thiazole Phenyl-methanamine (hydrochloride) C₁₀H₁₁ClN₂S 226.73 Pharmaceutical intermediate
[4-(2H-Tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride Thiazole + Tetrazole Methanamine (dihydrochloride) C₅H₈Cl₂N₆S² 267.13² High-complexity research compound

¹Inferred based on structural composition.
²Calculated from CAS 2138518-26-8 data.

Key Differences in Heterocyclic Cores

  • 1,2,3-Thiadiazole vs. 1,2,4-Triazole (): The 1,2,3-thiadiazole ring (one sulfur, two nitrogens) differs from the 1,2,4-triazole (three nitrogens) in electronic distribution and hydrogen-bonding capacity.
  • Thiadiazole vs. Thiazole () : Thiazoles contain one sulfur and one nitrogen, while thiadiazoles have two nitrogens and one sulfur. This difference influences solubility and metabolic stability; thiadiazoles may exhibit stronger π-π stacking in drug-receptor binding .

Pharmacological and Physicochemical Properties

  • Bioactivity : Compounds like those in (isoxazole/thiazole derivatives) are used in cancer and viral infection research. The 1,2,3-thiadiazole core may offer similar applications but with distinct potency due to its unique heterocyclic reactivity .
  • Solubility and Stability: Hydrochloride salts (e.g., ) improve aqueous solubility. The dihydrochloride form in further enhances solubility but may reduce thermal stability compared to monohydrochlorides .
  • Storage : Compounds like [4-(Thiazol-2-yl)phenyl]MethanaMine hydrochloride require storage at room temperature in dry conditions, suggesting similar handling for the target compound .

Biological Activity

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various research findings.

The compound belongs to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. The biological activity of this compound is largely attributed to the presence of the thiadiazole moiety, which facilitates interactions with biological targets. The specific mechanisms by which this compound exerts its effects include:

  • Antimicrobial Activity : It may inhibit bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.
  • Anticonvulsant Properties : The thiadiazole ring has been linked to anticonvulsant activity through its ability to interact with neurotransmitter systems .
  • Anti-inflammatory Effects : Research indicates that derivatives of thiadiazoles can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Biological Activities

This compound exhibits a range of biological activities, as summarized in the table below:

Activity Description
AntimicrobialEffective against various pathogenic bacteria and fungi .
AnticonvulsantDemonstrated efficacy in reducing seizure activity in animal models .
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators .
AnticancerShows potential against several cancer cell lines through apoptosis induction .
AntidiabeticMay improve glucose metabolism and insulin sensitivity .

Antimicrobial Activity

A study conducted by Siddiqui et al. demonstrated that derivatives of thiadiazoles, including this compound, exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the thiadiazole ring could enhance antimicrobial potency .

Anticonvulsant Properties

Research by Gowda et al. highlighted the anticonvulsant effects of 1,2,3-thiadiazole derivatives. In their experiments using animal models, compounds with specific substitutions on the thiadiazole ring showed reduced seizure frequency and severity compared to controls. This suggests a promising avenue for developing new anticonvulsant medications based on this scaffold .

Anti-inflammatory Effects

In vitro studies have shown that this compound can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This anti-inflammatory activity positions it as a potential candidate for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride?

  • Methodology : Synthesis typically involves refluxing precursors (e.g., thioamides or substituted aldehydes) in ethanol with catalytic acetic acid, followed by solvent evaporation and purification via recrystallization or column chromatography. Reaction optimization includes controlling temperature (80–100°C) and stoichiometric ratios to avoid side products .
  • Example : A general protocol involves dissolving 0.001 mol of a triazole derivative in ethanol, adding glacial acetic acid and a substituted benzaldehyde, refluxing for 4 hours, and filtering the precipitate .

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for thiadiazole protons (δ 7.5–8.5 ppm) and amine groups (δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 177.03 (calculated for C₃H₄N₃SCl).
  • IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) .

Q. What solvents and storage conditions ensure stability?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly in water.
  • Storage : Store under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can discrepancies in spectral data be resolved during structural validation?

  • Approach :

Cross-validate NMR assignments with DFT-calculated chemical shifts.

Check solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on proton environments.

Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

  • Case Study : A study on thiadiazole derivatives reported δ 8.2 ppm for thiadiazole protons, but solvent polarity shifted this to δ 7.9 ppm in D₂O .

Q. What strategies optimize reaction yields in thiadiazole ring formation?

  • Key Variables :

  • Catalysis : Use iodine or Cu(I) to accelerate cyclization.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 150°C).
    • Example : A 92% yield was achieved using microwave irradiation for 1,2,4-thiadiazole synthesis from thioamides .

Q. How is the compound evaluated for biological activity?

  • Assays :

  • Antimicrobial : MIC tests against S. aureus and E. coli (IC₅₀ values reported in µg/mL).
  • Anticancer : MTT assay on HeLa or MCF-7 cells, with IC₅₀ < 50 µM indicating potency.
  • Mechanistic Studies : Docking simulations targeting bacterial dihydrofolate reductase (DHFR) or human kinases .

Q. How to address contradictions in cytotoxicity data across studies?

  • Factors to Assess :

Purity of the compound (HPLC ≥98% recommended).

Cell line variability (e.g., metabolic activity differences).

Assay conditions (serum concentration, incubation time).

  • Resolution : Replicate experiments with standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,2,3-Thiadiazol-4-ylmethanamine hydrochloride
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1,2,3-Thiadiazol-4-ylmethanamine hydrochloride

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